Cas no 1030139-14-0 ({1-(4-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanamine)

{1-(4-Chlorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanamine is a heterocyclic organic compound featuring a 1,2,3-triazole core substituted with a 4-chlorobenzyl group at the N1 position and an aminomethyl group at the C4 position. This structure imparts versatility in synthetic applications, particularly as a building block in medicinal chemistry and agrochemical research. The presence of both aromatic and polar functional groups enhances its reactivity, enabling selective modifications for targeted molecular design. Its stability under standard conditions and compatibility with common reaction conditions make it a practical intermediate for the development of biologically active compounds. The compound is typically handled under controlled conditions due to its amine functionality.
{1-(4-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanamine structure
1030139-14-0 structure
商品名:{1-(4-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanamine
CAS番号:1030139-14-0
MF:C11H13ClN4
メガワット:236.70072054863
CID:6483537
PubChem ID:57571478

{1-(4-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanamine 化学的及び物理的性質

名前と識別子

    • {1-(4-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanamine
    • EN300-1610358
    • SCHEMBL3826560
    • {1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanamine
    • 1030139-14-0
    • インチ: 1S/C11H13ClN4/c1-8-11(6-13)14-15-16(8)7-9-2-4-10(12)5-3-9/h2-5H,6-7,13H2,1H3
    • InChIKey: AXOXMUHMGFQEIK-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)CN1C(C)=C(CN)N=N1

計算された属性

  • せいみつぶんしりょう: 236.0828741g/mol
  • どういたいしつりょう: 236.0828741g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 56.7Ų

{1-(4-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1610358-5.0g
{1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanamine
1030139-14-0
5g
$4391.0 2023-05-27
Enamine
EN300-1610358-2500mg
{1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanamine
1030139-14-0
2500mg
$1650.0 2023-09-23
Enamine
EN300-1610358-100mg
{1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanamine
1030139-14-0
100mg
$741.0 2023-09-23
Enamine
EN300-1610358-1000mg
{1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanamine
1030139-14-0
1000mg
$842.0 2023-09-23
Enamine
EN300-1610358-0.5g
{1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanamine
1030139-14-0
0.5g
$1453.0 2023-05-27
Enamine
EN300-1610358-0.1g
{1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanamine
1030139-14-0
0.1g
$1332.0 2023-05-27
Enamine
EN300-1610358-2.5g
{1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanamine
1030139-14-0
2.5g
$2969.0 2023-05-27
Enamine
EN300-1610358-250mg
{1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanamine
1030139-14-0
250mg
$774.0 2023-09-23
Enamine
EN300-1610358-5000mg
{1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanamine
1030139-14-0
5000mg
$2443.0 2023-09-23
Enamine
EN300-1610358-1.0g
{1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanamine
1030139-14-0
1g
$1515.0 2023-05-27

{1-(4-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanamine 関連文献

{1-(4-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanamineに関する追加情報

Introduction to {1-(4-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanamine (CAS No. 1030139-14-0)

{1-(4-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanamine (CAS No. 1030139-14-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the chlorophenyl and methyl substituents, contribute to its distinct chemical and biological properties.

The synthesis of {1-(4-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanamine typically involves the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, a well-established method in click chemistry. This reaction is highly efficient and selective, making it a preferred choice for the synthesis of complex molecules with high purity and yield. The versatility of the CuAAC reaction allows for the facile introduction of various functional groups, enabling the exploration of a wide range of derivatives with potential medicinal properties.

Recent studies have highlighted the potential of {1-(4-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanamine in various therapeutic areas. One notable application is its use as a lead compound in the development of antiviral agents. Research has shown that this compound exhibits potent antiviral activity against several viral strains, including influenza and herpes simplex viruses. The mechanism of action is believed to involve the inhibition of viral replication through the disruption of key viral enzymes or pathways.

In addition to its antiviral properties, {1-(4-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanamine has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a novel chemotherapeutic agent. The chlorophenyl substituent is thought to play a crucial role in enhancing the compound's cytotoxicity and selectivity towards cancer cells.

The pharmacokinetic properties of {1-(4-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanamine have been extensively studied to optimize its therapeutic potential. In vitro and in vivo experiments have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its good oral bioavailability and low toxicity make it an attractive candidate for further clinical development.

Furthermore, the structural flexibility of {1-(4-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanamine allows for the design and synthesis of analogs with enhanced biological activities. Researchers have explored various modifications to the core structure, such as altering the substituents on the phenyl ring or introducing additional functional groups. These efforts have led to the identification of several promising lead compounds with improved potency and selectivity.

The safety profile of {1-(4-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanamine has been evaluated through extensive toxicological studies. These studies have demonstrated that the compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, {1-(4-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanamine (CAS No. 1030139-14-0) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies continue to explore its full potential as a lead compound for various diseases.

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